2-(3-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine
Overview
Description
2-(3-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine is a chemical compound that features a pyridine ring substituted with a hydroxyl group and a phenyl ring that is further substituted with a fluoro and a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine typically involves the following steps:
Formation of the Phenyl Ring Substituent: The starting material, 3-fluoro-4-methoxycarbonylphenylboronic acid, is prepared through the reaction of 3-fluoro-4-methoxycarbonylphenyl bromide with a boronic acid reagent under Suzuki coupling conditions.
Coupling with Pyridine Ring: The phenylboronic acid derivative is then coupled with a pyridine derivative under palladium-catalyzed cross-coupling conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The methoxycarbonyl group can be reduced to an alcohol or an alkane.
Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluoro and methoxycarbonyl groups can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
2-(3-Fluoro-4-methoxycarbonylphenyl)acetic acid: Similar structure but with an acetic acid group instead of a pyridine ring.
3-Fluoro-4-methoxycarbonylphenylboronic acid: Similar structure but with a boronic acid group instead of a pyridine ring.
Uniqueness
2-(3-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine is unique due to the presence of both a hydroxyl group and a pyridine ring, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl 2-fluoro-4-(5-hydroxypyridin-2-yl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-13(17)10-4-2-8(6-11(10)14)12-5-3-9(16)7-15-12/h2-7,16H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUIYMPIHUEEKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=NC=C(C=C2)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692716 | |
Record name | Methyl 2-fluoro-4-(5-hydroxypyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262010-97-8 | |
Record name | Methyl 2-fluoro-4-(5-hydroxypyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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